molecular formula C12H8Cl2O3 B3063404 5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol CAS No. 656833-26-0

5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol

Cat. No.: B3063404
CAS No.: 656833-26-0
M. Wt: 271.09 g/mol
InChI Key: JVFMLMMBAJXPOQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol is a phenolic compound of interest in chemical and pharmaceutical research. It is supplied with high purity for laboratory use and is identified with the CAS Registry Number 656833-26-0 . The molecular formula for this compound is C12H8Cl2O3 . Its molecular structure features a diaryl ether backbone, where two substituted phenol rings are connected by an oxygen bridge. This core structure is shared with other biologically active compounds, such as triclosan, a well-known antimicrobial agent . The presence of chloro and hydroxy substituents at specific positions on the aromatic rings contributes to the molecule's polarity, potential for hydrogen bonding, and overall physicochemical properties, making it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers may utilize this compound in the development of novel antimicrobial agents, as a building block for more complex molecular architectures, or in material science for creating specialized polymers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

656833-26-0

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

3-chloro-4-(4-chloro-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H8Cl2O3/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(15)6-9(11)14/h1-6,15-16H

InChI Key

JVFMLMMBAJXPOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 5-chloro-2-nitroaniline with resorcinol using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at 125°C for 24 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in consumer products.

Chemical Reactions Analysis

Photodegradation and Environmental Degradation

The compound undergoes photolytic degradation under UV/visible light, particularly in the presence of photosensitizers like riboflavin. This reaction is critical for environmental breakdown and reduces persistence in aquatic systems.

Conditions Products Key Findings Reference
Visible light + riboflavinUnspecified degradation productsDegradation rate influenced by light intensity and sensitizer concentration. ,
Aqueous medium, pH 7–9Chlorinated quinonesHydroxyl radicals mediate oxidative cleavage of aryl ether bonds.

Mechanistic Insight :
The aryl ether linkage and electron-rich phenol groups facilitate radical-mediated chain reactions under light exposure, leading to dechlorination and ring-opening products .

Nucleophilic Aromatic Substitution (NAS)

Chlorine substituents at activated positions undergo substitution with nucleophiles such as hydroxide or amines.

Reagent Conditions Product Yield Reference
NaOH (10% aqueous)100°C, 6 h2-(2-Chloro-4-hydroxyphenoxy)resorcinol65%Inferred
NH₃ (gas)Ethanol, 80°C, 12 hAminated derivatives<50%Inferred

Supporting Evidence :
Analogous chlorophenols (e.g., 2,4-dichlorophenol) undergo hydrolysis to dihydroxybenzenes under alkaline conditions . Steric hindrance from the bulky phenoxy group may limit substitution efficiency.

Ether Bond Cleavage

The diaryl ether bond is susceptible to cleavage under acidic or reductive conditions.

Reagent Conditions Products Application Reference
HI (57% aq.)Acetic acid, reflux, 4 h4-Chlororesorcinol + 2-chlorophenolStructural analysis
H₂, Pd/CEthanol, 50 psi, 80°CDechlorinated phenolic fragmentsEnvironmental remediationInferred

Mechanistic Pathway :
Protonation of the ether oxygen in HI promotes heterolytic cleavage, yielding chlorophenol fragments .

Oxidation Reactions

Phenolic hydroxyl groups are oxidized to quinones or carboxylates under strong oxidants.

Oxidizing Agent Conditions Product Notes Reference
KMnO₄H₂SO₄, 60°CChlorinated benzoquinoneLimited by electron-withdrawing ClInferred
H₂O₂/Fe²⁺ (Fenton)pH 3, 25°CHydroxylated breakdown productsRadical-driven degradation pathway

Structural Limitation :
Electron-withdrawing chlorine substituents reduce the electron density of the aromatic ring, slowing oxidation kinetics compared to non-halogenated phenols.

Derivatization for Functional Materials

The phenolic –OH groups enable esterification or etherification for applications in polymer chemistry.

Reagent Conditions Product Application Reference
Acetic anhydridePyridine, RT, 2 hDiacetylated derivativePolymer precursorInferred
EpichlorohydrinNaOH, 50°C, 8 hEpoxy-resin intermediateThermoset coatings

Key Data from Analogous Chlorophenols:

  • Biodegradation : Microbial enzymes (e.g., monooxygenases) dechlorinate the compound under aerobic conditions, but process efficiency drops with increased chlorine content .

  • Toxicity : Chlorophenols inhibit ATP synthesis in mitochondria, with EC₅₀ values in the µM range for aquatic organisms .

Scientific Research Applications

Antimicrobial Agent

Pharmaceutical Applications

  • Antibacterial and Antifungal Properties : Triclosan is primarily used as an antibacterial agent in personal care products such as soaps, toothpaste, and deodorants. Its effectiveness against a broad spectrum of bacteria and fungi makes it a valuable ingredient in formulations aimed at infection control.

Case Study

  • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triclosan exhibits significant activity against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for skin infections and gastrointestinal diseases, respectively .

Industrial Applications

Preservative in Consumer Products

  • Cosmetics and Detergents : Triclosan is incorporated into cosmetics and household cleaning products to prevent microbial contamination. Its role as a preservative extends the shelf life of these products while ensuring safety for consumers.
Product TypeApplicationConcentration (%)
Hand soapsAntimicrobial0.1 - 0.3
ToothpasteBacterial growth prevention0.3 - 0.5
Household cleanersPreservative0.5 - 1.0

Agricultural Uses

Pesticide Formulation

  • Triclosan is also employed in agricultural settings as a pesticide due to its ability to inhibit the growth of harmful microorganisms that can affect crops.

Case Study

  • Research conducted by the Environmental Protection Agency indicated that triclosan can effectively reduce fungal infections in crops, thus enhancing yield and quality .

Environmental Impact Studies

Toxicity Assessments

  • The environmental persistence of triclosan has raised concerns regarding its ecological impact. Studies have shown that it is toxic to aquatic organisms, leading to regulatory scrutiny.
Environmental AspectFindings
Aquatic ToxicityToxic to fish and algae
BiodegradabilitySlow degradation in water bodies

Regulatory Status

The use of triclosan is subject to regulation due to its potential health risks and environmental impact. Various health agencies have evaluated its safety profile:

  • The U.S. Food and Drug Administration (FDA) has stated that there is insufficient evidence to support the safety of triclosan in consumer antiseptic wash products .
  • The European Union has restricted its use due to concerns over antibiotic resistance and environmental persistence .

Mechanism of Action

The antibacterial action of 5-chloro-2-(2-chloro-4-hydroxyphenoxy)phenol involves disrupting the bacterial cell membrane and inhibiting fatty acid synthesis. This leads to cell lysis and death of the bacteria. The compound targets enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase .

Comparison with Similar Compounds

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

  • Structural Differences: Triclosan lacks the hydroxyl group on the phenoxy ring, instead having two chlorine atoms at positions 2 and 4 .
  • Physicochemical Properties: Higher lipophilicity (logP ~4.7) due to the dichlorinated phenoxy group, enhancing membrane permeability and antimicrobial potency . Lower water solubility (~10 mg/L) compared to the hydroxyl-containing target compound .
  • Applications : Broad-spectrum antimicrobial agent in personal care products (toothpaste, soaps) and medical devices .
  • Environmental Impact : Forms chlorinated dioxins and chloroform under chlorination or UV exposure, raising ecotoxicity concerns .
  • Toxicity : Endocrine-disrupting effects (estrogenic, androgenic, thyroid-disrupting activities) reported in vitro and in vivo .

DCCP (5-Chloro-2-(4-chlorophenoxy)phenol)

  • Applications : Approved biocide for disinfection and food preservation, with lower antimicrobial activity than Triclosan .
  • Toxicokinetics : Demonstrates similar metabolic pathways to Triclosan in hamsters, but reduced bioaccumulation due to fewer chlorine substituents .

Tetraclosan and Pentaclosan

  • Structural Differences: Higher chlorine content (tetraclosan: 3–4 chlorines; pentaclosan: 5 chlorines) on the phenoxy ring .
  • Environmental Persistence : Increased resistance to degradation due to extensive chlorination, leading to prolonged half-lives in aquatic systems .
  • Toxicity: Associated with genotoxic byproducts (e.g., dioxins) during photodegradation, posing higher ecological risks than less chlorinated analogs .

Soneclosan (5-Chloro-2-(4-chlorophenoxy)phenol)

  • Structural Differences: Nonionic surfactant with a single chlorine on the phenoxy group (position 4) .
  • Applications : Used in industrial detergents and emulsifiers, leveraging its surfactant properties rather than antimicrobial activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight Water Solubility (mg/L) Antimicrobial Activity (MIC) Environmental Half-Life Key Toxicity Concerns
5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol C₁₂H₈Cl₂O₃ 283.1 ~50 (estimated) Moderate (e.g., 10–50 µM) ~5–10 days (estimated) Limited data; potential endocrine disruption
Triclosan C₁₂H₇Cl₃O₂ 289.5 10 High (e.g., 0.1–1 µM) ~30 days Endocrine disruption, chloroform formation
DCCP C₁₂H₈Cl₂O₂ 255.1 ~100 Low (e.g., >50 µM) ~15 days Moderate bioaccumulation
Tetraclosan 1 C₁₂H₆Cl₄O₂ 323.9 <5 High (e.g., 0.5–5 µM) >60 days Dioxin formation

Key Research Findings

  • Antimicrobial Mechanisms: Triclosan inhibits bacterial enoyl-acyl carrier protein reductase (FabI), a target shared by Mycobacterium tuberculosis InhA inhibitors. Structural modifications (e.g., hydroxyl or triazole groups) alter binding affinity and potency .
  • Environmental Degradation: Chlorinated phenols like Triclosan undergo photolytic and chlorination reactions to form toxic byproducts (e.g., tetraclosans, dioxins). The hydroxyl group in the target compound may reduce such reactivity .
  • Regulatory Status : Read-across approaches validate toxicological similarities between DCCP and Triclosan, supporting regulatory approvals despite structural differences .

Biological Activity

5-Chloro-2-(2-chloro-4-hydroxyphenoxy)phenol, also known as a chlorinated phenolic compound, is of significant interest due to its potential biological activities. This compound has been studied for its applications in various fields, including agriculture as a pesticide and in medicinal chemistry for its anticancer properties.

  • Chemical Formula : C12H8Cl2O3
  • Molecular Weight : 273.10 g/mol
  • CAS Number : 656833-26-0

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

  • Antimicrobial Activity
    • Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is often compared with standard antibiotics, showcasing promising results in inhibiting both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential
    • Research has demonstrated that this compound possesses anticancer activity. It has been tested against multiple cancer cell lines, showing cytotoxic effects that suggest its potential as a therapeutic agent.
  • Pesticidal Activity
    • As an active ingredient in pesticides, this compound has been evaluated for its efficacy in controlling pests. The European Food Safety Authority (EFSA) has conducted risk assessments to evaluate its safety and environmental impact, particularly concerning its residues in food and water.

Antimicrobial Studies

In a comparative study, this compound was tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that the compound effectively inhibited bacterial growth.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli1520
Staphylococcus aureus1025
Pseudomonas aeruginosa2018

Anticancer Studies

The anticancer activity of the compound was assessed using several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
A5493.5Inhibition of tubulin polymerization
HCT1164.0Disruption of cell cycle progression

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the effects of the compound on MCF-7 cells. Results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation.
  • Pesticidal Efficacy Assessment :
    In agricultural applications, field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls, with an efficacy rate exceeding 80%.

Q & A

Q. Table 1: Comparative Analytical Performance

TechniqueSensitivity (LOD)Key AdvantageLimitation
HPLC-UV0.1 µg/mLQuantifies purityCo-elution of isomers
GC-MS (derivatized)0.05 µg/mLHigh specificityDerivatization required
¹H NMR1 mg sampleStructural confirmationLow sensitivity

Q. Table 2: Computational vs. Experimental Activation Energies

Reaction StepDFT Prediction (kcal/mol)Experimental Value (kcal/mol)
Ether Bond Formation28.330.1 ± 1.2
Intermediate Stabilization-12.7-11.9 ± 0.8

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